Cas no 73464-47-8 (1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-)
73464-47-8 structure
Product Name:1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-
Numero CAS:73464-47-8
MF:C15H24
MW:204.351064682007
CID:570048
PubChem ID:6450812
Update Time:2025-04-19
1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-
- (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene
- beta-gurjunene
- U3RZ4VEY86
- 73464-47-8
- (1aR-(1aalpha,4alpha,4abeta,7abeta,7balpha))-Decahydro-1,1,4-trimethyl-7-methylene-1H-cycloprop(e)azulene
- (1AR,4R,4AR,7AR,7BR)-DECAHYDRO-1,1,4-TRIMETHYL-7-METHYLENE-1H-CYCLOPROP(E)AZULENE
- (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidenedecahydro-1H-cyclopropa[e]azulene
- DTXSID40994212
- 1H-CYCLOPROP(E)AZULENE, DECAHYDRO-1,1,4-TRIMETHYL-7-METHYLENE-, (1AR,4R,4AR,7AR,7BR)-
- CHEBI:80940
- C17120
- 1H-Cycloprop(e)azulene, decahydro-1,1,4-trimethyl-7-methylene-, (1aR-(1aalpha,4alpha,4abeta,7abeta,7balpha))-
- Q27154913
- 1,1,4-Trimethyl-7-methylidenedecahydro-1H-cyclopropa[e]azulene
- UNII-U3RZ4VEY86
-
- Inchi: 1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1
- Chiave InChI: IRCZVRWQUNZGSH-DKTYCGPESA-N
- Sorrisi: [C@H]12[C@@H]3C(=C)CC[C@@H]3[C@H](C)CC[C@H]1C2(C)C
Proprietà calcolate
- Massa esatta: 204.188
- Massa monoisotopica: 204.188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 299
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 0.93
- Punto di ebollizione: 258.1°C at 760 mmHg
- Punto di infiammabilità: 106.5°C
- Indice di rifrazione: 1.505
1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)- Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
73464-47-8 (1H-Cycloprop[e]azulene,decahydro-1,1,4-trimethyl-7-methylene-, (1aR,4R,4aR,7aR,7bR)-) Prodotti correlati
- 3387-41-5(Sabinene)
- 10408-16-9((-)-Sabinene)
- 25246-27-9(1H-Cycloprop[e]azulene,decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aS,7R,7aR,7bS)-)
- 2009-00-9(Bicyclo[3.1.0]hexane,4-methylene-1-(1-methylethyl)-, (1R,5R)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti